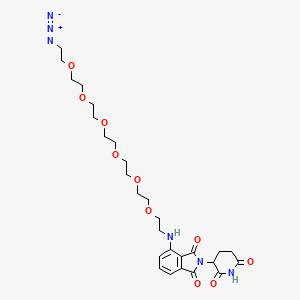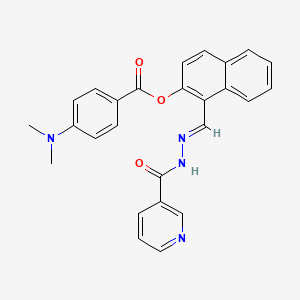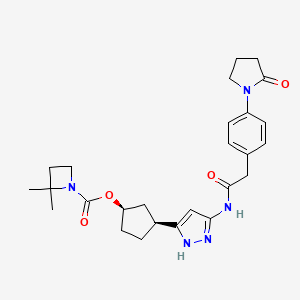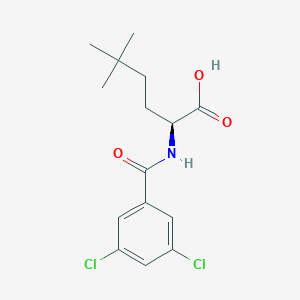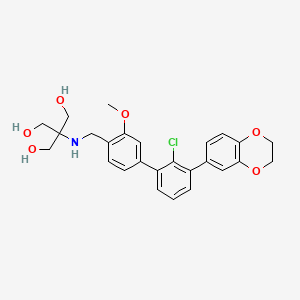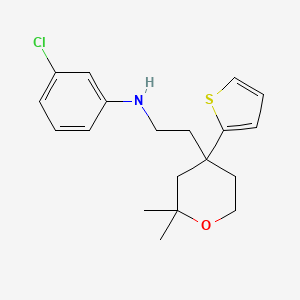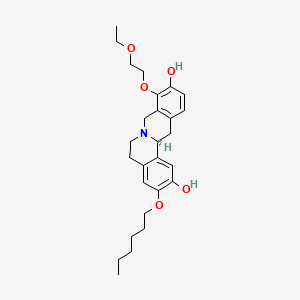
D1R antagonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D1R antagonist 2 is a compound that specifically targets the dopamine D1 receptor (D1R), a G protein-coupled receptor (GPCR) involved in regulating motor behavior, reward, motivational states, and cognitive processes . This compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating various psychiatric and neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the antagonist .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
D1R antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
D1R antagonist 2 has a wide range of scientific research applications, including:
Wirkmechanismus
D1R antagonist 2 exerts its effects by binding to the dopamine D1 receptor and inhibiting its activity. This interaction prevents the receptor from activating its associated G protein, thereby blocking the downstream signaling pathways that regulate neuronal excitability, gene expression, and synaptic plasticity . The primary molecular targets include the adenylate cyclase (AC) and cyclic AMP (cAMP) pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine D2 receptor antagonists: Target the D2 receptor, which has different physiological and pharmacological effects compared to D1R.
Dopamine D3 receptor antagonists: Specifically target the D3 receptor, which is involved in different aspects of dopaminergic signaling.
Dopamine D4 receptor antagonists: Target the D4 receptor, which has unique roles in the central nervous system.
Uniqueness of D1R Antagonist 2
This compound is unique in its high selectivity for the dopamine D1 receptor, allowing for targeted modulation of D1R-mediated signaling pathways without affecting other dopamine receptor subtypes . This selectivity makes it a valuable tool for studying the specific roles of D1R in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C27H37NO5 |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
(13aS)-9-(2-ethoxyethoxy)-3-hexoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C27H37NO5/c1-3-5-6-7-12-32-26-16-20-10-11-28-18-22-19(15-23(28)21(20)17-25(26)30)8-9-24(29)27(22)33-14-13-31-4-2/h8-9,16-17,23,29-30H,3-7,10-15,18H2,1-2H3/t23-/m0/s1 |
InChI-Schlüssel |
FJIQRQMSPDCJJA-QHCPKHFHSA-N |
Isomerische SMILES |
CCCCCCOC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O |
Kanonische SMILES |
CCCCCCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OCCOCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



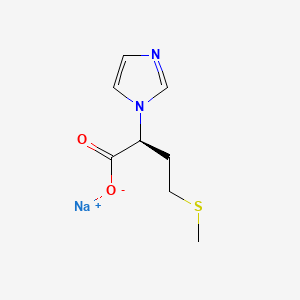
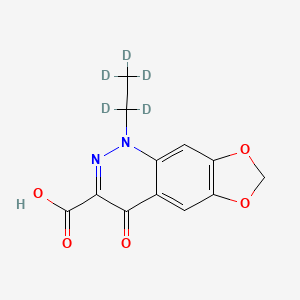
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)

